molecular formula C16H23N3O8S B3947048 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate

1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate

Cat. No. B3947048
M. Wt: 417.4 g/mol
InChI Key: ARFPHVDAZTXBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate is a chemical compound that is commonly used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cellular signaling pathways. This compound has been studied extensively for its potential use in cancer treatment and other medical applications.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate involves the inhibition of this compound activity. This compound is an enzyme that phosphorylates target proteins, leading to changes in cellular signaling pathways. By inhibiting this compound activity, this compound can alter cellular signaling and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a this compound inhibitor, this compound has been shown to inhibit the activity of other enzymes such as phosphatidylinositol 3-kinase (PI3K) and Akt. These enzymes are also involved in cellular signaling pathways and play important roles in cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its potency as a this compound inhibitor. This compound has been shown to be effective at inhibiting this compound activity at relatively low concentrations. However, one limitation of using this compound is its potential for off-target effects. Because it can inhibit the activity of other enzymes besides this compound, it is important to carefully control for these effects in lab experiments.

Future Directions

There are many potential future directions for research involving 1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate. One area of interest is its potential as a cancer treatment. Because this compound is involved in cell growth and survival, inhibiting its activity with this compound could potentially slow or stop the growth of cancer cells. Additionally, this compound could be used in combination with other cancer treatments to enhance their effectiveness.
Another potential application of this compound is in the treatment of neurological disorders. This compound has been implicated in a number of neurological conditions, including Alzheimer's disease and Parkinson's disease. By inhibiting this compound activity, this compound could potentially slow or prevent the progression of these diseases.
Overall, this compound is a valuable tool compound for studying cellular signaling pathways and has potential applications in a variety of medical fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Scientific Research Applications

1-(2-nitrobenzyl)-4-(propylsulfonyl)piperazine oxalate has a wide range of applications in scientific research. It is commonly used as a tool compound to study the role of this compound in cellular signaling pathways. This compound has been shown to inhibit the activity of this compound in a dose-dependent manner, making it a valuable tool for studying the function of this enzyme.

properties

IUPAC Name

1-[(2-nitrophenyl)methyl]-4-propylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S.C2H2O4/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-5-3-4-6-14(13)17(18)19;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFPHVDAZTXBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.